(4-Chloro-2-methoxyphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone
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Overview
Description
(4-Chloro-2-methoxyphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methoxyphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the piperidin-1-ylmethyl group: This step often involves a nucleophilic substitution reaction where the piperidine derivative is introduced.
Introduction of the (4-Chloro-2-methoxyphenyl) group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, which is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methoxyphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group to a more reactive form.
Reduction: This can be used to alter the functional groups attached to the aromatic ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution, but typical reagents include halides for nucleophilic substitution and Lewis acids for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups to the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological conditions due to its structural similarity to known bioactive compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions, particularly those involving neurotransmitter systems.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methoxyphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include:
Receptors: The compound may bind to neurotransmitter receptors, modulating their activity.
Enzymes: It could inhibit or activate enzymes involved in key biological pathways.
Ion Channels: The compound might affect ion channel function, altering cellular excitability.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-methoxyphenyl)-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone
- (4-Chloro-2-methoxyphenyl)-[3-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone
Uniqueness
(4-Chloro-2-methoxyphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(4-chloro-2-methoxyphenyl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c1-23-17-11-15(19)5-6-16(17)18(22)21-10-7-14(13-21)12-20-8-3-2-4-9-20/h5-6,11,14H,2-4,7-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSRPLKFJMZBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)N2CCC(C2)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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